Methyl 4-[5-hydroxy-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate
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Overview
Description
METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Oxazole Ring Formation: The oxazole ring is typically formed by the cyclization of suitable precursors, such as 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid, using reagents like thionyl chloride in dry carbon tetrachloride.
Functional Group Substitution:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of the oxazole ring and other functional groups.
The uniqueness of METHYL 4-[7-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]BENZOATE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4-[7-(4-methoxyphenyl)-3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C26H24N2O5/c1-14-22-23(16-4-6-17(7-5-16)26(30)32-3)24-20(27-25(22)33-28-14)12-18(13-21(24)29)15-8-10-19(31-2)11-9-15/h4-11,18,23,27H,12-13H2,1-3H3 |
InChI Key |
JGMPWZVKYWJRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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